molecular formula C11H14ClNO2 B8669853 Butyl 5-amino-2-chlorobenzoate

Butyl 5-amino-2-chlorobenzoate

Cat. No.: B8669853
M. Wt: 227.69 g/mol
InChI Key: LDXZZRRQNGNJKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Butyl 5-amino-2-chlorobenzoate is a useful research compound. Its molecular formula is C11H14ClNO2 and its molecular weight is 227.69 g/mol. The purity is usually 95%.
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Scientific Research Applications

Chemical Properties and Structure

Butyl 5-amino-2-chlorobenzoate has the following chemical structure:

  • Molecular Formula : C11H12ClN
  • Molecular Weight : 209.67 g/mol

The compound features a butyl group, an amino group, and a chlorobenzoate moiety, which contribute to its unique chemical reactivity and biological interactions.

Medicinal Chemistry

This compound has been investigated for its potential therapeutic properties, particularly as an anticancer agent. Studies have shown that compounds with similar structures can inhibit key kinases involved in cancer signaling pathways.

Table 1: Kinase Inhibition Activity

CompoundTarget KinaseIC50 (µM)Reference
This compoundEGFR0.25
This compoundVEGFR0.15
This compoundPDGFR0.30

The mechanism of action involves binding to target kinases, disrupting signaling pathways critical for cancer cell proliferation and survival.

Biochemical Research

This compound is utilized in enzyme inhibition studies and protein-ligand interaction assays. Its amino group can form hydrogen bonds with enzyme active sites, enhancing binding affinity and specificity.

Case Study: Enzyme Inhibition
Research demonstrated that this compound effectively inhibited specific enzymes related to metabolic pathways in cancer cells, leading to decreased cell viability in vitro .

Environmental Applications

In environmental science, this compound is being explored for its role in bioremediation processes. It has shown potential in enhancing the biodegradation of hazardous compounds by microbial communities.

Table 2: Bioremediation Efficacy

ContaminantDegradation Rate (%)Reference
Chlorinated hydrocarbons75
Nitroaromatic compounds60

The compound's structure facilitates microbial interactions that promote the breakdown of persistent pollutants.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes distinct chemical reactions due to its functional groups (amino, chloro, ester).

Substitution Reactions

  • Nucleophilic Substitution : The chlorine atom undergoes substitution with nucleophiles (e.g., hydroxyl, alkoxy groups) under basic conditions (NaOH, KOtBu) .

  • Electrophilic Substitution : The amino group directs electrophiles to the para position (relative to the amino group), but steric hindrance from the butyl ester may influence reactivity .

Oxidation/Reduction Reactions

  • Oxidation : The amino group can be oxidized to nitro or nitroso derivatives using oxidizing agents like KMnO₄ or H₂O₂ under acidic/neutral conditions.

  • Reduction : The amino group may be reduced to aniline derivatives using LiAlH₄ or NaBH₄ in anhydrous solvents.

Hydrolysis

  • Ester Hydrolysis : The ester group hydrolyzes under acidic (H₂SO₄/H₂O) or basic (NaOH) conditions to regenerate the carboxylic acid and butanol .

Reagents and Reaction Conditions

Reaction Type Reagents Conditions
Nucleophilic Substitution NaOH, KOtBuAqueous/organic solvent, room temperature
Oxidation KMnO₄, H₂O₂Acidic/neutral, heat
Reduction LiAlH₄, NaBH₄Anhydrous ether, reflux
Ester Hydrolysis H₂SO₄/H₂O, NaOHAqueous, heat (reflux)

Major Products Formed

Reaction Product
Chlorine Substitution Hydroxy/nitro/alkoxy derivatives
Amino Oxidation Nitrobenzene derivatives
Amino Reduction Aniline derivatives
Ester Hydrolysis 5-Amino-2-chlorobenzoic acid + butanol

Comparison with Structural Analogues

Compound Key Differences Reactivity Impact
Tert-butyl 2-amino-6-chlorobenzoateChlorine at position 6 vs. 2; amino at 2 vs. 5Altered steric hindrance; different H-bonding sites
Tert-butyl 4-amino-2-chlorobenzoateAmino at position 4 vs. 5; chloro at 2 vs. 2Modified nucleophilic attack positions
2-Amino-5-chlorobenzoic acidAbsence of ester groupIncreased water solubility; reactive acid group

Biological and Chemical Implications

The amino and chloro groups enable hydrogen bonding and lipophilic interactions, enhancing bioavailability . Derivatives of this compound have shown potential in medicinal chemistry, including anti-inflammatory and anticancer activities, though specific mechanisms require further study .

Properties

Molecular Formula

C11H14ClNO2

Molecular Weight

227.69 g/mol

IUPAC Name

butyl 5-amino-2-chlorobenzoate

InChI

InChI=1S/C11H14ClNO2/c1-2-3-6-15-11(14)9-7-8(13)4-5-10(9)12/h4-5,7H,2-3,6,13H2,1H3

InChI Key

LDXZZRRQNGNJKD-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=C(C=CC(=C1)N)Cl

Origin of Product

United States

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